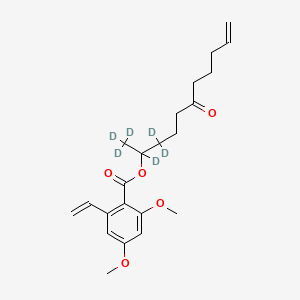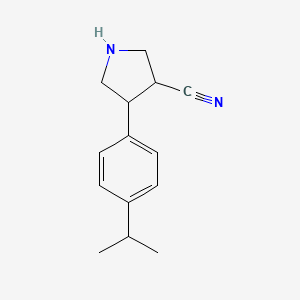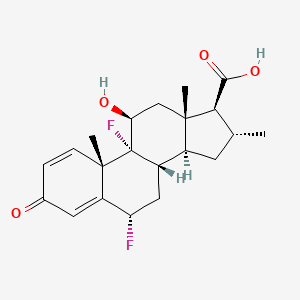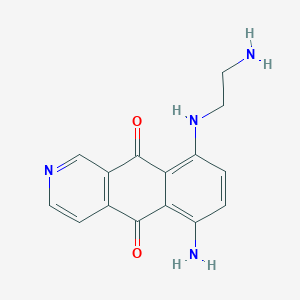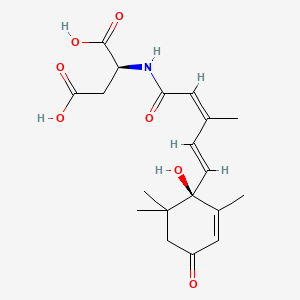
(+)-cis,trans-Abscisic Acid-L-aspartic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis,trans-Abscisic Acid-L-aspartic Acid is a conjugate of abscisic acid and L-aspartic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-aspartic acid is a non-essential amino acid that plays a role in the biosynthesis of proteins. The conjugate of these two compounds combines the properties of both, making it a subject of interest in scientific research.
Preparation Methods
The preparation of (+)-cis,trans-Abscisic Acid-L-aspartic Acid can be achieved through synthetic routes involving the conjugation of abscisic acid with L-aspartic acid. One common method involves the activation of the carboxyl group of abscisic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). This activated intermediate can then react with the amino group of L-aspartic acid to form the desired conjugate. Industrial production methods may involve the use of immobilized enzymes or microbial fermentation to achieve higher yields and purity.
Chemical Reactions Analysis
(+)-cis,trans-Abscisic Acid-L-aspartic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, abscisic acid and L-aspartic acid, using acidic or basic conditions.
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-aspartic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the conjugation of plant hormones with amino acids and their resulting properties.
Biology: The compound is studied for its role in plant stress responses, particularly in relation to drought and salinity tolerance.
Medicine: Research is being conducted on its potential therapeutic effects, including its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: The compound is used in the development of agricultural products aimed at enhancing plant growth and stress resistance.
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-aspartic Acid involves its interaction with specific molecular targets and pathways. Abscisic acid binds to its receptors in plant cells, triggering a cascade of signaling events that lead to changes in gene expression and physiological responses. L-aspartic acid, on the other hand, participates in metabolic pathways such as the citric acid cycle and neurotransmitter synthesis. The conjugate compound may exert its effects through a combination of these mechanisms, influencing both plant and animal systems.
Comparison with Similar Compounds
(+)-cis,trans-Abscisic Acid-L-aspartic Acid can be compared with other similar compounds, such as:
Abscisic Acid: The parent compound, which is a plant hormone involved in stress responses and developmental processes.
L-Aspartic Acid: An amino acid that plays a role in protein biosynthesis and metabolic pathways.
Gibberellic Acid-L-aspartic Acid Conjugate: Another plant hormone-amino acid conjugate with different physiological effects.
Indole-3-Acetic Acid-L-aspartic Acid Conjugate: A conjugate of the plant hormone indole-3-acetic acid with L-aspartic acid, involved in plant growth regulation.
The uniqueness of this compound lies in its combined properties of abscisic acid and L-aspartic acid, making it a valuable compound for research in various fields.
Properties
Molecular Formula |
C19H25NO7 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H25NO7/c1-11(7-15(22)20-14(17(25)26)9-16(23)24)5-6-19(27)12(2)8-13(21)10-18(19,3)4/h5-8,14,27H,9-10H2,1-4H3,(H,20,22)(H,23,24)(H,25,26)/b6-5+,11-7-/t14-,19-/m0/s1 |
InChI Key |
WKJIJPCGZANDLR-FHHNLEOXSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(=O)O)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(=O)O)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




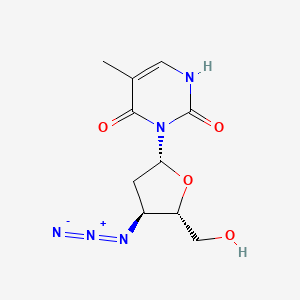

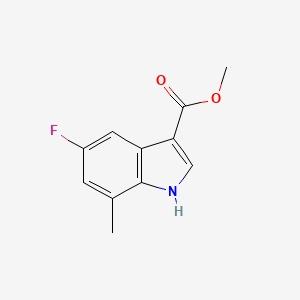
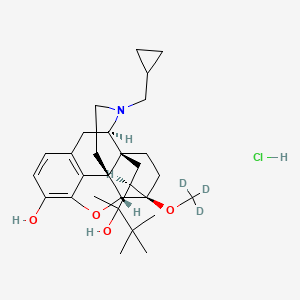
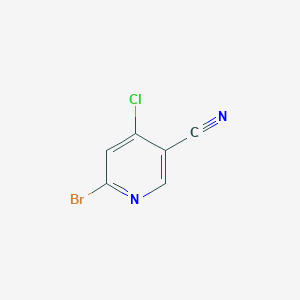
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
